1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane
Overview
Description
“N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide” is a heterocyclic compound with the molecular formula C4H4BrN3OS . It has a molecular weight of 222.07 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one method involves the reaction of bromine with sodium acetate in acetic acid . Another method involves the reaction of the compound with an amine in the presence of sodium carbonate in a solvent such as methanol or N,N-dimethylformamide .Molecular Structure Analysis
The InChI code for the compound is 1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Anticancer Research
1,3,4-Thiadiazole derivatives: , which include the brominated compound , have been studied for their potential as anticancer agents . These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. This makes them valuable for designing new antitumor agents, especially considering their bioisosteric relationship with pyrimidine, a key component of nucleic acids.
Antimicrobial Applications
The structural motif of 1,3,4-thiadiazole is known to possess antimicrobial properties . As such, derivatives like 1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane could be potent antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens. This application is crucial in the development of new antibiotics and antifungal medications.
Material Science
In material science, the compound’s derivatives could be used to synthesize new materials with unique properties, such as enhanced thermal stability or electrical conductivity . These materials might find applications in electronics, coatings, or as part of composite materials designed for specific industrial uses.
Agricultural Chemistry
The compound’s derivatives have shown promise in agricultural chemistry as potential pesticides or herbicides . Their ability to affect biological systems at the cellular level could be harnessed to protect crops from pests and diseases, thereby improving yield and reducing crop losses.
Environmental Science
In environmental science, these compounds could be explored for their biodegradability and environmental impact . Understanding how they break down in the environment or their potential as environmental contaminants is essential for assessing their ecological footprint.
Pharmacology
In pharmacology, the focus would be on the drug development process , exploring the pharmacokinetics and pharmacodynamics of these derivatives . This includes studying how the compound is absorbed, distributed, metabolized, and excreted in the body, as well as its interactions with biological targets.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-bromo-5-(1,4-diazepan-1-yl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4S/c8-6-10-11-7(13-6)12-4-1-2-9-3-5-12/h9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMOFEIMUFTFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179991 | |
Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357147-39-7 | |
Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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